N-(3-methylphenyl)-5-nitro-1-benzofuran-2-carboxamide
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Overview
Description
N-(3-methylphenyl)-5-nitro-1-benzofuran-2-carboxamide: is an organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring system substituted with a nitro group at the 5-position and a carboxamide group at the 2-position, along with a 3-methylphenyl group attached to the nitrogen atom of the carboxamide.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methylphenyl)-5-nitro-1-benzofuran-2-carboxamide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde and 2-bromoacetophenone, under basic conditions.
Nitration: The benzofuran ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Amidation: The final step involves the reaction of the nitrated benzofuran with 3-methylphenylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to optimize reaction conditions and improve yield. These methods can include the use of microreactor systems to control reaction parameters precisely and achieve high selectivity and conversion rates.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in N-(3-methylphenyl)-5-nitro-1-benzofuran-2-carboxamide can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various derivatives.
Oxidation: The benzofuran ring can be oxidized under specific conditions to introduce additional functional groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Reduction: N-(3-methylphenyl)-5-amino-1-benzofuran-2-carboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized benzofuran derivatives with additional functional groups.
Scientific Research Applications
Biology and Medicine: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development. It can be used in the synthesis of potential therapeutic agents targeting specific biological pathways.
Industry: In the industrial sector, N-(3-methylphenyl)-5-nitro-1-benzofuran-2-carboxamide can be utilized in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-5-nitro-1-benzofuran-2-carboxamide and its derivatives depends on their specific molecular targets. For example, if the compound is used as a pharmaceutical agent, it may interact with enzymes or receptors in the body, modulating their activity and leading to therapeutic effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, influencing various biochemical pathways.
Comparison with Similar Compounds
N-(3-methylphenyl)-5-amino-1-benzofuran-2-carboxamide: A reduced derivative with an amino group instead of a nitro group.
N-(3-methylphenyl)-5-chloro-1-benzofuran-2-carboxamide: A derivative with a chloro group at the 5-position.
N-(3-methylphenyl)-5-methoxy-1-benzofuran-2-carboxamide: A derivative with a methoxy group at the 5-position.
Uniqueness: N-(3-methylphenyl)-5-nitro-1-benzofuran-2-carboxamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The nitro group can participate in various chemical transformations, making the compound versatile for synthetic applications.
Properties
IUPAC Name |
N-(3-methylphenyl)-5-nitro-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c1-10-3-2-4-12(7-10)17-16(19)15-9-11-8-13(18(20)21)5-6-14(11)22-15/h2-9H,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXQMCJAPYPNAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC3=C(O2)C=CC(=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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